2,6-difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Description
2,6-difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F2NO3S2 and its molecular weight is 347.39. The purity is usually 95%.
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Biological Activity
2,6-Difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a difluorophenyl group, a methoxyethyl substituent, and a thiophene ring, which contribute to its potential pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C13H14F2N2O2S
- Molecular Weight : 302.38 g/mol
- Key Functional Groups :
- Sulfonamide : Known for enzyme inhibition properties.
- Difluorophenyl Group : Enhances lipophilicity and biological activity.
- Methoxyethyl Group : Improves solubility and bioavailability.
- Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are crucial in various physiological processes, including pH regulation and ion transport. Inhibition of these enzymes has been linked to anticancer properties, making this compound a candidate for further research in cancer therapeutics.
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated low IC50 values against carbonic anhydrase IX, suggesting potent enzyme inhibition and potential anticancer effects. The following table summarizes relevant findings regarding the biological activity of related sulfonamide compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | Chlorine substituent on phenyl ring | Inhibitor of carbonic anhydrase |
4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide | Fluorine on phenyl ring | Anticancer activity |
N-(benzothiazol-2-ylmethyl)benzenesulfonamide | Benzothiazole moiety | Antimicrobial properties |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound inhibited carbonic anhydrase IX with an IC50 value in the low micromolar range. This suggests significant potential for use in cancer treatment.
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited selective cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve disruption of cellular pH balance through CA inhibition.
- Comparative Analysis : When compared with other sulfonamide derivatives, the unique combination of fluorine atoms and the thiophene moiety in this compound enhances its stability and selectivity towards biological targets .
Properties
IUPAC Name |
2,6-difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3S2/c1-20-7-6-17(9-11-5-8-21-10-11)22(18,19)14-12(15)3-2-4-13(14)16/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUVCUKBBBSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.